N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide
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Description
THFA is a heterocyclic compound that contains a pyrazole ring and a tetrahydrofuran ring. It has a molecular formula of C14H16N2O2S and a molecular weight of 284.35 g/mol. THFA has been synthesized using various methods, including the reaction of 3-aminotetrahydrofuran and 4-pyrazolecarboxylic acid with thiophene-2-carbonyl chloride in the presence of a base.
Scientific Research Applications
Heterocyclic Compound Synthesis and Antitumor Evaluation
A study explored the synthesis of heterocyclic derivatives derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing the compound's utility in creating diverse heterocyclic systems. The synthesized compounds, including those with thiophene, thiazole, and pyrazole rings, were evaluated for their antitumor activities. Many of these compounds exhibited high antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This highlights the potential of such compounds in medicinal chemistry for developing novel anticancer therapies (H. Shams et al., 2010).
Coordination Complexes and Antioxidant Activity
Another research focused on pyrazole-acetamide derivatives to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their structure and antioxidant activity. The study found significant antioxidant activity for the ligands and their complexes, underlining the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (K. Chkirate et al., 2019).
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated notable anti-inflammatory activity. This study showcases the chemical versatility and potential therapeutic applications of these compounds in designing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Anti-Microbial Activities
A novel thiazole derivative study incorporating a pyrazole moiety demonstrated significant anti-bacterial and anti-fungal activities, suggesting the utility of these compounds in addressing microbial resistance issues. This research underscores the potential of pyrazole-acetamide derivatives in the development of new antimicrobial agents (G. Saravanan et al., 2010).
Chemoselective Acetylation
In a different domain, research on chemoselective monoacetylation of aminophenols to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcased a novel application of similar compounds in synthesizing intermediates for antimalarial drugs. This highlights the compound's relevance in synthetic organic chemistry and drug synthesis (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(6-12-2-1-5-19-12)15-10-7-14-16(8-10)11-3-4-18-9-11/h1-2,5,7-8,11H,3-4,6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMDSQJNLQZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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